2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide is a useful research compound. Its molecular formula is C25H21N5OS3 and its molecular weight is 503.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds including derivatives of 1,3-benzothiazol to investigate their antimicrobial activities. These compounds demonstrated in vitro antibacterial activity against various bacteria and antifungal activity against Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antifungal Resistance Research
- Łukowska-Chojnacka et al. (2016) researched novel antifungal agents, including derivatives of 1,3-benzothiazol, due to the emergence of antifungal resistance. They focused on compounds acting against various fungal species, highlighting their potential in combating fungal infections (Łukowska-Chojnacka et al., 2016).
Anticancer Research
- Ostapiuk, Matiychuk, and Obushak (2015) synthesized compounds including 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, evaluated for their anticancer activity against various human tumor cell lines. These derivatives showed activity against melanoma and breast cancer, suggesting their potential in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).
Antituberculosis Research
- Chitra et al. (2011) investigated 3-heteroarylthioquinoline derivatives, including compounds related to 1,3-benzothiazol, for antituberculosis activity. Several compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Chitra et al., 2011).
Anti-Diabetic Research
- Vijayan, Pt, and Pn (2021) conducted in silico modeling and in-vitro anti-diabetic evaluation of benzothiazole substituted oxadiazole derivatives, demonstrating significant anti-diabetic properties (Vijayan, Pt, & Pn, 2021).
Wirkmechanismus
Target of Action
Similar compounds containing benzothiazole and oxadiazole moieties have been investigated for their hypoglycemic activity . Therefore, it’s plausible that this compound may also target enzymes or receptors involved in glucose metabolism.
Mode of Action
These interactions could lead to changes in the conformation or activity of the target proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
This could include the insulin signaling pathway, glycolysis, gluconeogenesis, and others. The downstream effects of these changes could include altered glucose levels in the blood and tissues .
Result of Action
Similar benzothiazole and oxadiazole derivatives have been shown to exhibit significant biological efficacy in in vivo hypoglycemic activity studies . Therefore, it’s plausible that this compound may also exhibit hypoglycemic activity, leading to a decrease in blood glucose levels .
Eigenschaften
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS3/c31-23(26-15-18-9-3-1-4-10-18)17-32-24-29-28-22(30(24)19-11-5-2-6-12-19)16-33-25-27-20-13-7-8-14-21(20)34-25/h1-14H,15-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNFLZFGTWYCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.